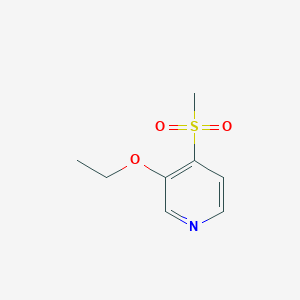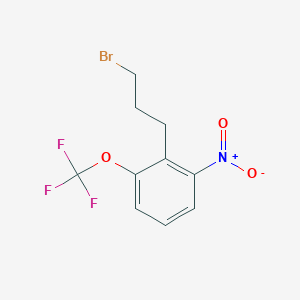
1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, nitro, and trifluoromethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. Common synthetic routes include:
Electrophilic Aromatic Substitution (EAS):
Nucleophilic Substitution: The bromopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the bromopropyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, amines.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromopropyl group can undergo nucleophilic substitution, leading to the formation of various intermediates and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but differs in the position and type of substituents.
1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but lacks the nitro group.
Uniqueness
1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the nitro, bromopropyl, and trifluoromethoxy groups makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C10H9BrF3NO3 |
|---|---|
Poids moléculaire |
328.08 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2 |
Clé InChI |
ORUBPGNUJXYKSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)(F)F)CCCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
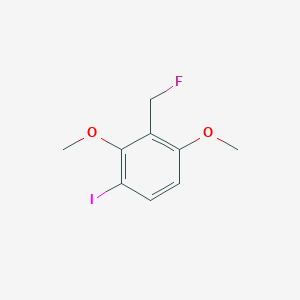
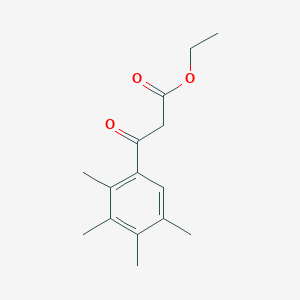
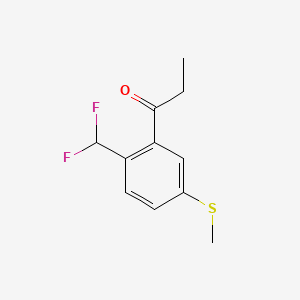
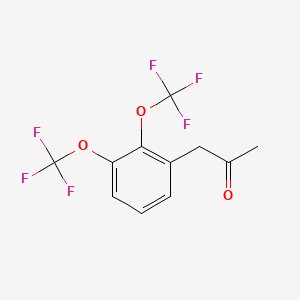
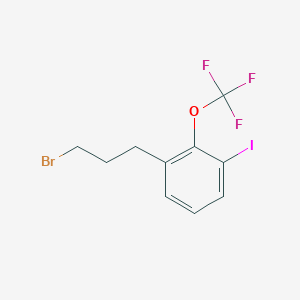
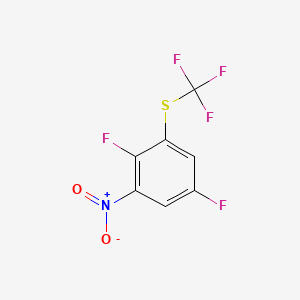
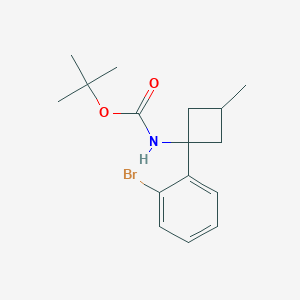

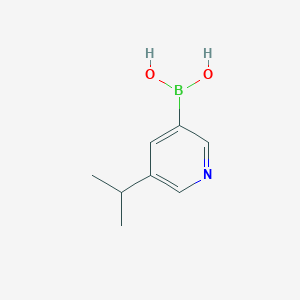
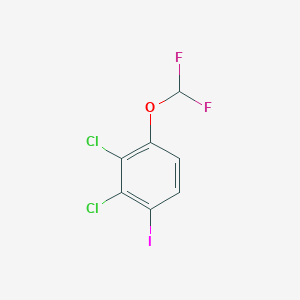
![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)

